1-(4-Hydroxyphenyl)azetidin-2-one
Description
Historical Context and Significance of Azetidinone Core Structures in Synthetic Disciplines
The history of the azetidinone ring is inextricably linked with the dawn of the antibiotic era. While the ring system was known from as early as 1907, its profound significance was not truly appreciated until the discovery of penicillin by Sir Alexander Fleming in 1928 and the subsequent elucidation of its structure in the 1940s. globalresearchonline.netderpharmachemica.com This discovery marked a watershed moment, not only in medicine but also in organic chemistry. The race to synthesize penicillin and its analogues spurred the development of new synthetic methods and ignited a deep and lasting interest in the chemistry of β-lactams.
Initially, research was heavily concentrated on naturally occurring β-lactams like penicillins and cephalosporins. wikipedia.org However, the emergence of bacterial resistance to these first-generation antibiotics created a pressing need for new, more potent, and broader-spectrum agents. derpharmachemica.com This challenge was met by the ingenuity of synthetic chemists, who developed a plethora of methods to construct and modify the azetidinone core, leading to the creation of semi-synthetic and fully synthetic β-lactam antibiotics such as carbapenems and monobactams. globalresearchonline.net
Beyond its role in antibiotic development, the azetidinone ring has proven to be a versatile building block in organic synthesis. The inherent ring strain of the four-membered system makes it susceptible to a variety of ring-opening reactions, providing access to a diverse array of acyclic and heterocyclic structures. wikipedia.org This reactivity, coupled with the ability to control stereochemistry at multiple centers, has established the β-lactam synthon method as a powerful tool in the synthesis of complex natural products and other biologically active molecules. researchgate.net
Academic Relevance of the Four-Membered β-Lactam Ring System
The academic relevance of the β-lactam ring system extends far beyond its historical and medicinal importance. From a fundamental perspective, the four-membered ring presents a unique set of structural and electronic properties that have been the subject of extensive theoretical and experimental investigation.
The significant ring strain in β-lactams, a consequence of the deviation from ideal bond angles, leads to increased reactivity of the amide bond compared to its acyclic counterparts. wikipedia.org This heightened reactivity is crucial to the mechanism of action of β-lactam antibiotics, which act by acylating and thereby inhibiting bacterial penicillin-binding proteins (PBPs) involved in cell wall biosynthesis. taylorandfrancis.comnih.gov The study of this mechanism has provided invaluable insights into enzyme inhibition and has served as a paradigm for the design of other mechanism-based inhibitors.
Furthermore, the stereochemistry of the β-lactam ring is of paramount importance for its biological activity. The development of stereoselective methods for the synthesis of azetidinones, such as the Staudinger synthesis and various cycloaddition reactions, has been a major focus of academic research. These efforts have not only yielded a deeper understanding of asymmetric synthesis but have also provided access to a vast library of enantiomerically pure β-lactams for biological evaluation.
The academic fascination with the β-lactam ring is also fueled by its presence in a growing number of non-antibiotic therapeutic agents. For instance, compounds bearing the azetidinone scaffold have been investigated for their potential as cholesterol absorption inhibitors, anti-inflammatory agents, and enzyme inhibitors. globalresearchonline.netderpharmachemica.com This expanding scope of biological activity ensures that the azetidinone ring will remain a fertile ground for academic inquiry for the foreseeable future.
Focus on the 1-(4-Hydroxyphenyl)azetidin-2-one Motif within β-Lactam Research
Within the vast landscape of β-lactam chemistry, specific substitution patterns on the azetidinone ring can impart unique chemical and biological properties. The this compound motif represents a particularly interesting area of research. The presence of a hydroxyphenyl group at the N1 position introduces several key features.
The phenolic hydroxyl group can participate in hydrogen bonding, potentially influencing the molecule's interaction with biological targets. It also provides a handle for further functionalization, allowing for the synthesis of a diverse range of derivatives through reactions such as etherification or esterification. This versatility makes the this compound scaffold an attractive starting point for the development of new bioactive compounds.
Research has shown that the nature of the substituent on the nitrogen atom of the β-lactam ring can significantly impact its biological activity. For example, in the context of thrombin inhibitors, N-unsubstituted azetidin-2-ones showed weak activity, while acylation of the nitrogen led to potent inhibitors. nih.gov The electronic and steric properties of the 4-hydroxyphenyl group can therefore play a crucial role in modulating the reactivity and biological profile of the azetidinone core.
Furthermore, the synthesis of this compound itself presents interesting synthetic challenges and opportunities, requiring careful consideration of protecting group strategies for the phenolic hydroxyl group during the ring-forming reactions. The exploration of this specific motif contributes to the broader understanding of structure-activity relationships within the β-lactam class and may lead to the discovery of novel therapeutic agents with unique mechanisms of action.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-hydroxyphenyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-3-1-7(2-4-8)10-6-5-9(10)12/h1-4,11H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPKIQYKTUWFAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701300181 | |
| Record name | 1-(4-Hydroxyphenyl)-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309606-48-1 | |
| Record name | 1-(4-Hydroxyphenyl)-2-azetidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309606-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Hydroxyphenyl)-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity of the Azetidinone Ring System
Ring-Opening Reactions of Azetidinones
The high reactivity of the azetidinone ring is a direct consequence of its significant ring strain, which is comparable to that of aziridines. rsc.orgnih.gov This strain makes the β-lactam bond susceptible to cleavage under various conditions, a characteristic that is fundamental to the biological activity of β-lactam antibiotics and a key consideration in the synthetic manipulation of these heterocycles.
The most common pathway for the cleavage of the azetidinone ring is through nucleophilic attack. youtube.comyoutube.comyoutube.com A nucleophile, which is an electron-rich species, attacks an electron-deficient center (electrophile) in the azetidinone molecule. youtube.comyoutube.com In the case of azetidinones, the carbonyl carbon of the β-lactam is a primary electrophilic site.
The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral intermediate. acs.orgwikipedia.org This is followed by the cleavage of the amide bond (C-N bond) within the ring, which relieves the ring strain. The specific outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.
For instance, in the presence of a nucleophile, the ring can open, leading to the formation of an open-chain amide. This process is analogous to the ring-opening of epoxides. almerja.comyoutube.com The regioselectivity of the ring-opening is influenced by the substituents on the azetidinone ring. magtech.com.cn Unsaturated groups, such as aryl or alkenyl groups at the C-4 position, can stabilize the transition state, favoring cleavage of the adjacent C-N bond. magtech.com.cn
Ammonolysis is a specific type of nucleophilic ring-opening reaction where ammonia (B1221849) or an amine acts as the nucleophile. wikipedia.org The reaction with ammonia can proceed through either a concerted or a stepwise mechanism. acs.org The stepwise pathway, involving a tetrahedral intermediate, is generally more favored. acs.org The catalytic effect of a second ammonia molecule can lower the activation energy of the reaction. acs.org The reaction of cephalosporins, a class of β-lactam antibiotics, with ammonia and other amino compounds leads to the formation of labile products that can further decompose. nih.gov
Hydrolysis , the cleavage of a bond by water, is another critical reaction pathway for azetidinones. The hydrolysis of N-acyloxymethylazetidin-2-ones has been shown to occur at the ester function rather than the β-lactam ring itself under pH-independent, acid-catalyzed, and base-catalyzed conditions. nih.gov The acid-catalyzed mechanism likely involves protonation at the β-lactam nitrogen, followed by cleavage of the alkyl C-O bond to form an exocyclic iminium ion, which is then attacked by water. nih.gov This pathway preserves the β-lactam ring in the product. nih.gov
The inherent ring strain in azetidinones is a major driving force for their ring-opening reactions. rsc.orgresearchgate.netnih.gov This strain arises from the deviation of the bond angles within the four-membered ring from the ideal tetrahedral angle. The relief of this strain provides a thermodynamic driving force for reactions that lead to ring cleavage. nih.gov
The strain can be harnessed in synthetic chemistry to drive desired transformations. nih.gov For example, photochemically generated azetidines, which are highly strained, can undergo various ring-opening transformations to yield more complex molecules. nih.gov The stability of the azetidinone ring is significantly lower than that of larger, less strained heterocycles, making it more prone to decomposition pathways involving ring-opening. nih.gov
Functional Group Transformations on the Azetidinone Core
Beyond ring-opening reactions, the azetidinone core and its substituents can undergo various functional group transformations, allowing for the synthesis of a wide array of derivatives with diverse properties.
The substituents at the N-1, C-3, and C-4 positions of the azetidinone ring play a crucial role in modulating the reactivity of the molecule and providing handles for further chemical modification.
N-1 Position: The substituent on the nitrogen atom can influence the electronic properties of the β-lactam ring. In 1-(4-Hydroxyphenyl)azetidin-2-one, the 4-hydroxyphenyl group at the N-1 position can be a site for various transformations.
C-3 Position: The C-3 position can be functionalized to introduce a wide range of substituents. For example, the synthesis of azetidin-3-ones has been achieved through oxidative allene (B1206475) amination, creating a versatile scaffold for further reactions. nih.gov
C-4 Position: The substituent at the C-4 position significantly influences the stereochemistry and reactivity of the azetidinone. The 4-hydroxyphenyl group in some analogs provides a site for derivatization.
The reactivity of these positions is interconnected, and the choice of reagents and reaction conditions can be used to selectively modify one position over another. acs.org
The 4-hydroxyphenyl group in analogues of this compound is a key site for derivatization. The phenolic hydroxyl group can undergo a variety of reactions, including etherification, esterification, and electrophilic aromatic substitution. These modifications can be used to alter the physicochemical properties of the molecule.
Mechanistic Investigations and Theoretical Studies in Azetidinone Chemistry
Elucidation of Reaction Mechanisms in Azetidinone Synthesis
The formation of the strained four-membered azetidinone ring is a fascinating and complex process. Researchers have dedicated significant effort to unraveling the mechanistic details of the various synthetic routes.
Detailed Studies of [2+2] Cycloaddition Pathways
The [2+2] cycloaddition of a ketene (B1206846) and an imine, famously known as the Staudinger synthesis, is a cornerstone of azetidinone chemistry. researchgate.net This reaction, while appearing straightforward, involves a complex mechanism that has been the subject of numerous studies. researchgate.netmdpi.com The reaction is not a concerted pericyclic reaction but rather a stepwise process. mdpi.com
The generally accepted mechanism proceeds through the nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene, leading to the formation of a zwitterionic intermediate. This is followed by an electrocyclic conrotatory ring closure to form the β-lactam ring. acs.org The stereochemical outcome of the reaction, which can lead to either cis or trans isomers, is often dependent on the reaction conditions, such as temperature and the nature of the substituents on both the ketene and the imine. mdpi.com
Recent theoretical studies using electron localization function (ELF) quantum topological analysis have provided a deeper understanding of the bonding changes throughout the ketene-imine reaction. mdpi.com These studies have challenged earlier interpretations based on frontier molecular orbital (FMO) theory and have provided a more nuanced explanation for the observed stereoselectivity. mdpi.com DFT calculations have also been employed to study the stereoselectivity of the Staudinger synthesis, indicating that the isomerization of the starting imine can be a critical factor. mdpi.com
| Reaction Stage | Key Mechanistic Feature | Influencing Factors |
| Initial Attack | Nucleophilic attack of imine nitrogen on ketene carbonyl carbon. | Electronic properties of imine and ketene substituents. |
| Intermediate | Formation of a zwitterionic intermediate. acs.org | Solvent polarity can influence the stability of the intermediate. |
| Ring Closure | Conrotatory electrocyclic ring closure of the zwitterionic intermediate. acs.org | Steric hindrance between substituents on the developing ring. |
| Stereochemistry | Formation of cis or trans isomers. mdpi.com | Temperature, solvent, and the specific reactants used. mdpi.com |
Mechanistic Insights into Cyclization and Ring-Forming Processes
Beyond the Staudinger reaction, other cyclization methods provide access to the azetidinone core. Intramolecular cyclization of β-amino acids or their derivatives is a common strategy. For instance, the electroreductive intramolecular cross-coupling of imines with alkoxycarbonyl compounds can yield azetidin-2-ones. acs.org These reactions often require a promoter like TMSCl to facilitate the cyclization. acs.org
Another approach involves the rhodium-catalyzed carbene insertion into an N-H bond of a diazoketone derived from an amino acid like D-serine. acs.org This method allows for the stereocontrolled synthesis of functionalized azetidinones. Competition between the formation of a four-membered azetidine (B1206935) ring and a three-membered aziridine (B145994) ring can sometimes occur, influenced by steric factors in the transition state. acs.org
Computational Chemistry Approaches to Azetidinone Reactivity
Computational chemistry has emerged as an indispensable tool for elucidating the intricacies of azetidinone chemistry, providing insights that are often difficult to obtain through experimental methods alone.
Quantum Chemical Calculations for Energetics and Transition States
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of reactions leading to azetidinones. These calculations allow for the determination of the relative energies of reactants, intermediates, transition states, and products. nih.gov By calculating the activation energy (the energy difference between the reactants and the transition state), the kinetic feasibility of a proposed reaction mechanism can be assessed. nih.gov
For example, DFT calculations have been used to investigate the reaction pathways in the Staudinger synthesis, confirming the stepwise nature of the reaction and identifying the structures of the zwitterionic intermediates and transition states. mdpi.com Such calculations have also been used to rationalize the observed stereoselectivity by comparing the energies of the transition states leading to the cis and trans products. In some cases, these calculations have even suggested the involvement of novel intermediates, such as 1,3-oxazin-4-one species, that were not previously considered. mdpi.com
Molecular Modeling for Reaction Pathway Prediction and Optimization
Molecular modeling techniques are increasingly used to predict the most likely reaction pathways and to optimize reaction conditions for the synthesis of azetidinones. By building computational models of the reactants and catalysts, researchers can simulate the reaction and explore the effects of different variables, such as solvent, temperature, and catalyst structure, on the reaction outcome.
Recently, computational models have been developed to predict the feasibility of photocatalyzed [2+2] cycloaddition reactions for the synthesis of azetidines. mit.edu These models, based on frontier orbital energy matching, can prescreen potential reactants and predict which pairs are likely to react successfully. mit.edu This approach has the potential to accelerate the discovery of new synthetic methods by reducing the need for extensive experimental trial-and-error. mit.edu
Theoretical Studies on Ring Strain and its Influence on Reactivity
The four-membered ring of an azetidinone is characterized by significant ring strain, estimated to be around 25.4 kcal/mol for the parent azetidine. rsc.orgrsc.org This inherent strain is a key determinant of the chemical reactivity of β-lactams. The angle strain in the amide bond of the azetidinone ring makes the carbonyl group more susceptible to nucleophilic attack. globalresearchonline.net This increased electrophilicity is fundamental to the mechanism of action of β-lactam antibiotics, which act by acylating and inhibiting bacterial transpeptidases. globalresearchonline.netderpharmachemica.com
Theoretical studies have explored the relationship between the degree of ring strain and the reactivity of azetidinones. nih.gov For instance, in bicyclic 2-azetidinones, the geometry of the fused ring system can influence the planarity of the amide bond, which in turn affects its reactivity. nih.gov Computational models have been used to predict the relative reactivity of different bicyclic systems by analyzing their conformational flexibility and the accessibility of the carbonyl group to nucleophilic attack. nih.gov These studies have shown that subtle changes in the molecular structure can have a significant impact on the reactivity of the azetidinone ring. nih.gov
In Silico Analysis of Molecular Interactions Relevant to Azetidinone Scaffolds
The advancement of computational chemistry has provided powerful tools for investigating the intricate world of molecular interactions. For azetidinone scaffolds, including 1-(4-Hydroxyphenyl)azetidin-2-one, these in silico methods offer profound insights into their chemical behavior and biological activities, guiding the design of new and more effective derivatives.
Molecular Docking Simulations for Ligand-Target Interactions (Methodology Focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This method is instrumental in drug discovery, offering a way to screen and identify potential drug candidates by simulating the interaction between a ligand (e.g., an azetidinone derivative) and its biological target, typically a protein. rjptonline.orgnih.gov
The general methodology for molecular docking simulations involving azetidinone scaffolds follows a series of well-defined steps:
Preparation of the Receptor and Ligand: The three-dimensional (3D) structure of the target protein (receptor) is obtained from a protein database, such as the Protein Data Bank (PDB). researchgate.netresearchgate.net Any bound water molecules and co-ligands are typically removed, and polar hydrogen atoms are added to the protein structure. nih.gov The 3D structure of the ligand, in this case, an azetidinone derivative, is generated using chemical drawing software like ChemDraw and optimized to its lowest energy conformation. rjptonline.orgsphinxsai.com
Defining the Binding Site: A binding site on the receptor is identified. This is often the known active site of an enzyme or a pocket where a natural ligand binds. A grid box is then generated around this binding site to define the space where the docking algorithm will search for possible binding poses.
Docking and Scoring: The docking software, such as AutoDock or GLIDE, then systematically places the ligand in various orientations and conformations within the defined binding site. rjptonline.orgresearchgate.net Each of these poses is evaluated using a scoring function, which estimates the binding affinity (e.g., binding energy) between the ligand and the receptor. researchgate.net The poses with the best scores, indicating a more stable interaction, are then selected for further analysis. researchgate.net
Analysis of Docking Results: The top-ranked poses are visually inspected to analyze the specific interactions between the azetidinone ligand and the amino acid residues of the target protein. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. rjptonline.org This detailed analysis provides crucial information about the key structural features of the azetidinone derivative that are responsible for its binding affinity and selectivity. nih.gov
For instance, in a study of azetidin-2-one (B1220530) derivatives as potential anticancer agents, molecular docking was used to investigate their interaction with the colchicine (B1669291) binding site of human α/β-tubulin. nih.gov The results helped to elucidate the mechanism of action by identifying the specific amino acid residues involved in the binding. nih.gov Similarly, docking studies on azetidinone derivatives as antibacterial agents have helped to confirm that they inhibit cell wall synthesis by targeting enzymes like transpeptidase. nih.gov
| Step | Description | Common Software/Tools | Key Considerations |
|---|---|---|---|
| Receptor Preparation | Obtaining and preparing the 3D structure of the target protein. | Protein Data Bank (PDB), Schrödinger Maestro, AutoDockTools | Removal of water molecules, addition of hydrogens, assignment of charges. |
| Ligand Preparation | Generating and optimizing the 3D structure of the azetidinone ligand. | ChemDraw, Avogadro, Gaussian | Energy minimization to find the most stable conformation. |
| Binding Site Definition | Identifying and defining the active site on the receptor. | Schrödinger Maestro, AutoDockTools | Grid box should encompass the entire binding pocket. |
| Docking and Scoring | Predicting binding poses and estimating binding affinity. | AutoDock, GLIDE, GOLD | Choice of scoring function can influence results. |
| Result Analysis | Visualizing and analyzing ligand-receptor interactions. | PyMOL, Discovery Studio Visualizer | Focus on hydrogen bonds and other key intermolecular forces. rjptonline.org |
Studies on Hydrogen Bonding and Intermolecular Interactions with Azetidinones
Hydrogen bonds are crucial non-covalent interactions that play a significant role in determining the structure, stability, and function of biological macromolecules and their complexes with ligands like azetidinones. nih.govyoutube.com A hydrogen bond occurs when a hydrogen atom, covalently bonded to a highly electronegative atom such as oxygen or nitrogen, is attracted to another nearby electronegative atom. youtube.com
In the context of this compound and its derivatives, the hydroxyl (-OH) group on the phenyl ring and the carbonyl (C=O) and nitrogen (N-H) groups within the azetidinone ring are all capable of participating in hydrogen bonding, both as donors and acceptors. researchgate.netnih.gov
Computational studies, often employing density functional theory (DFT), are used to investigate the characteristics of these hydrogen bonds. nih.govnih.gov These studies can provide detailed information about:
Bond Length and Strength: The distance between the hydrogen bond donor and acceptor atoms is a key indicator of the strength of the interaction. nih.gov Shorter bond lengths generally correspond to stronger hydrogen bonds.
Influence on Molecular Properties: The formation of hydrogen bonds can affect various molecular properties, such as the chemical shielding of atoms, which can be probed experimentally using techniques like nuclear magnetic resonance (NMR) spectroscopy. nih.gov Theoretical calculations can help to interpret these experimental observations. nih.gov
The ability of azetidinone derivatives to form hydrogen bonds is often a critical factor in their biological activity. For example, the hydrogen bonding interactions between an azetidinone-based inhibitor and the active site residues of an enzyme can be the primary determinant of its inhibitory potency. nih.gov Understanding these interactions at a molecular level is therefore essential for the rational design of new azetidinone derivatives with improved therapeutic properties. Furthermore, intramolecular hydrogen bonds can influence the conformation of a molecule, which in turn can affect its ability to cross biological membranes. nih.gov
| Interaction Type | Atoms Involved in Azetidinones | Significance |
|---|---|---|
| Hydrogen Bond Donor | -OH group on the hydroxyphenyl ring, N-H group in the azetidinone ring | Crucial for specific interactions with target proteins. youtube.com |
| Hydrogen Bond Acceptor | Carbonyl oxygen (C=O) in the azetidinone ring, oxygen of the hydroxyl group | Essential for forming stable ligand-receptor complexes. youtube.com |
| Hydrophobic Interactions | Phenyl ring | Contribute to binding affinity, especially in nonpolar pockets of proteins. |
| Van der Waals Forces | All atoms in the molecule | Provide general, non-specific attractive forces that stabilize the complex. |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Azetidinone Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org For azetidinone derivatives, QSAR studies are valuable for predicting the activity of newly designed compounds and for understanding the structural features that are most important for their biological effects. nih.govnih.gov
The general workflow of a QSAR study involves the following steps:
Data Set Collection: A dataset of azetidinone derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. frontiersin.org
Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Describe the connectivity of atoms in the molecule. nih.gov
Geometrical descriptors: Relate to the 3D shape and size of the molecule.
Electronic descriptors: Characterize the distribution of electrons in the molecule. lew.ro
Physicochemical descriptors: Include properties like lipophilicity (logP) and molar refractivity.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or artificial neural networks (ANN), are used to build a mathematical model that correlates the molecular descriptors with the biological activity. sphinxsai.comlew.ro
Model Validation: The predictive power of the QSAR model is rigorously evaluated using various statistical parameters and validation techniques, such as cross-validation and external validation with a test set of compounds. rsc.org
QSAR studies on azetidinone derivatives have revealed the importance of various descriptors for their antimicrobial and anticancer activities. nih.govresearchgate.net For example, topological parameters like the Balaban index and molecular connectivity indices have been shown to be important for the antimicrobial activity of some azetidinone series. nih.gov
Both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) methods are employed. sphinxsai.comnih.gov While 2D-QSAR models are based on descriptors calculated from the 2D structure, 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D conformation of the molecules and provide a more detailed understanding of the steric and electrostatic requirements for activity. frontiersin.orgrsc.org The insights gained from QSAR models can guide the modification of the this compound scaffold to design new derivatives with enhanced potency and selectivity. nih.gov
| QSAR Method | Description | Commonly Used Descriptors | Application for Azetidinones |
|---|---|---|---|
| 2D-QSAR | Relates biological activity to 2D structural descriptors. sphinxsai.com | Topological indices, constitutional descriptors, physicochemical properties. nih.gov | Predicting antimicrobial and anticancer activities. sphinxsai.comnih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Correlates activity with 3D molecular fields (steric, electrostatic). frontiersin.org | Steric fields, electrostatic fields, hydrophobic fields, H-bond donor/acceptor fields. frontiersin.org | Guiding the design of more potent inhibitors by identifying favorable and unfavorable regions around the scaffold. frontiersin.org |
Applications of the Azetidinone Scaffold in Advanced Chemical Synthesis
Azetidinones as Versatile Synthetic Intermediates
The utility of the azetidinone core extends far beyond its direct biological applications. It serves as a valuable synthetic precursor, enabling access to other important classes of molecules through strategic ring-opening or ring-expansion reactions. ub.bwmdpi.com The energy stored in the strained four-membered ring can be harnessed to drive these transformations, making azetidinones powerful intermediates in multi-step syntheses.
Azetidin-2-ones are cyclic amides and, fundamentally, are precursors to β-amino acids. The hydrolysis of the amide bond within the β-lactam ring of a compound like 1-(4-Hydroxyphenyl)azetidin-2-one directly yields the corresponding β-amino acid. This transformation provides a straightforward entry into a class of compounds that are important components of peptides and peptidomimetics. mdpi.commdpi.com Azetidine (B1206935) carboxylic acids are recognized as crucial building blocks for creating diverse, biologically active heterocyclic compounds. mdpi.com
Furthermore, the azetidinone scaffold is readily converted into β-amino alcohols. mdpi.commdpi.com These moieties are key components in numerous pharmaceutical products. mdpi.com The reduction of the carbonyl group of the β-lactam is a common method to access these structures. acs.org This transformation retains the core structure while introducing a new functional group, highlighting the versatility of the azetidinone intermediate. The synthesis of β-amino alcohols can be achieved with a high degree of stereocontrol, which is critical for their application in medicinal chemistry. nih.gov
Table 1: Transformation of Azetidinone Core
| Starting Scaffold | Reaction Type | Product Class | General Transformation |
|---|---|---|---|
| Azetidin-2-one (B1220530) | Hydrolysis | β-Amino Acid | Cleavage of the endocyclic amide bond. |
| Azetidin-2-one | Reduction | Azetidine | Reduction of the lactam carbonyl. ub.bwacs.org |
| Azetidin-2-one | Reduction & Ring Opening | β-Amino Alcohol | Reduction of the carbonyl followed by cleavage. |
The azetidinone ring is an excellent starting point for the synthesis of more complex, often larger, nitrogen-containing heterocyclic systems. nih.govsigmaaldrich.com Ring-expansion reactions are a particularly powerful strategy, allowing for the conversion of the strained four-membered ring into five- or six-membered rings like pyrrolidines and piperidines. chemrxiv.org For instance, the acs.orgnih.gov-Stevens rearrangement can be employed to achieve a one-carbon ring expansion of related azetidine systems. chemrxiv.org Other strategies involve using the azetidinone as a template upon which other rings are built. For example, the enolate formed at the C-3 position can participate in annulation reactions to construct fused bicyclic systems. These methods provide access to a wide diversity of molecular frameworks that are central to the development of new therapeutics and functional materials. msesupplies.com
Scaffold for Chemical Library Generation and Diversification
In modern drug discovery, the ability to rapidly generate libraries of related compounds for screening is paramount. The azetidinone ring is an ideal scaffold for this purpose, offering multiple points for diversification. acs.orgnih.govnih.gov This allows for the systematic modification of the molecule's properties to optimize biological activity and pharmacokinetic profiles.
The azetidinone core provides at least three distinct positions (N-1, C-3, and C-4) where chemical diversity can be introduced. For a molecule such as this compound, these positions offer unique opportunities for modification.
N-1 Position: The substituent on the nitrogen atom is readily varied. In the Staudinger synthesis, one of the most common methods for forming β-lactams, the N-1 substituent is derived from the imine component. mdpi.com By simply changing the aldehyde or amine used to form the imine, a wide array of N-1 aryl, heteroaryl, or alkyl groups can be installed. The 4-hydroxyphenyl group in the title compound could itself be further modified via etherification or esterification to explore structure-activity relationships.
C-4 Position: This position is also determined by the imine precursor. Using different aldehydes in the imine synthesis leads to diverse substituents at C-4, which significantly influences the stereochemistry and biological profile of the resulting β-lactam.
C-3 Position: The C-3 position is typically functionalized by varying the ketene (B1206846) precursor in the Staudinger synthesis. Using substituted acetyl chlorides (e.g., chloroacetyl chloride, acetoxyacetyl chloride) allows for the introduction of halo, acyloxy, or other functional groups at C-3. mdpi.comnih.gov These groups can then be displaced or transformed in subsequent reactions to generate further diversity. Modifications at the C-3 position have been shown to be critical for the activity of certain azetidinone-based cholesterol absorption inhibitors. nih.gov
Table 2: Diversification Points on the Azetidinone Scaffold
| Position | Source Component (Staudinger Synthesis) | Potential for Variation |
|---|---|---|
| N-1 | Imine (from amine) | High: Diverse amines can be used. Further functionalization of the substituent is possible. |
| C-4 | Imine (from aldehyde) | High: A wide range of aldehydes can be employed to introduce various groups. |
| C-3 | Ketene (from acyl chloride) | High: Substituted acyl chlorides introduce functional handles for further modification. |
A powerful strategy in drug design is the creation of hybrid molecules, where two or more distinct pharmacophores are covalently linked to produce a single compound with potentially enhanced or novel biological activity. mdpi.com The azetidinone scaffold is frequently used as one of the components in such hybrids. researchgate.net For example, researchers have synthesized hybrids linking the β-lactam ring to other heterocyclic systems like thiazoles, sulfonamides, and pyrazoles. nih.govresearchgate.netnih.gov The synthesis of these molecules often involves preparing a complex Schiff base that already contains one of the desired heterocyclic motifs and then performing the [2+2] cycloaddition with a ketene to form the azetidinone ring. researchgate.netderpharmachemica.com This modular approach allows for the combination of the known properties of the azetidinone core with those of other bioactive moieties, aiming for synergistic effects. mdpi.com
Structural Basis of Enzyme Inhibition in Azetidinone Research (Methodological Focus)
The most famous biological role of azetidinones is as inhibitors of bacterial enzymes, specifically the D,D-transpeptidases involved in cell wall synthesis. globalresearchonline.netderpharmachemica.com Understanding how these molecules function at a molecular level is crucial for designing new and more effective agents. The primary methodological tool for this is X-ray crystallography, often combined with kinetic studies.
The inhibitory power of the β-lactam ring stems from its high degree of ring strain, which makes the amide bond within the ring unusually reactive. globalresearchonline.net When a β-lactam antibiotic enters the active site of a target enzyme, such as a penicillin-binding protein, a nucleophilic serine residue attacks the carbonyl carbon of the lactam. This attack leads to the opening of the four-membered ring and the formation of a stable, covalent acyl-enzyme intermediate. This process effectively deactivates the enzyme, halting cell wall construction and leading to bacterial cell death. derpharmachemica.com
Methodologically, researchers crystallize the target enzyme in the presence of the azetidinone inhibitor. The resulting crystal structure, resolved through X-ray diffraction, can provide a high-resolution snapshot of the covalent complex. nih.gov This allows scientists to observe the precise interactions between the inhibitor and the amino acid residues in the active site. For a compound like this compound, a crystal structure would reveal how the 4-hydroxyphenyl group orients itself within the binding pocket and whether it forms specific hydrogen bonds or hydrophobic interactions that contribute to its binding affinity and inhibitory potency. nih.gov This structural information is invaluable for the rational design of new inhibitors with improved selectivity and efficacy. nih.gov
Chemical Design Principles for Modulating Enzyme Binding
The interaction between an azetidinone derivative and an enzyme's active site is a finely tuned process governed by the principles of structure-activity relationships (SAR). The design of potent and selective inhibitors involves the strategic modification of substituents on the azetidinone ring to optimize interactions with the target enzyme.
Key design considerations include:
The β-Lactam Ring: This strained four-membered ring is inherently electrophilic. This property is fundamental to its function as a "warhead" in mechanism-based inhibitors, where it acylates a nucleophilic residue in the enzyme's active site. The degree of ring strain, and thus its reactivity, can be influenced by the substituents attached to it.
N1-Substituent: The group attached to the nitrogen atom plays a crucial role in determining inhibitor potency and selectivity. In This compound , the N-aryl group is critical. The phenyl ring can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues in the binding pocket. The para-hydroxyl group is particularly significant as it can act as a hydrogen bond donor or acceptor, forming specific, directional interactions that anchor the inhibitor in the correct orientation for optimal binding or reaction. nih.gov The modification of this N-aryl moiety is a common strategy in designing inhibitors for targets like human neutrophil elastase (HNE). nih.gov
C3 and C4-Substituents: While This compound is unsubstituted at the C3 and C4 positions, modifications at these sites are a cornerstone of β-lactam chemistry. nih.gov For instance, in the design of cholesterol absorption inhibitors like Ezetimibe, a 4-hydroxyphenyl group is attached at the C4 position, and a substituted propyl chain is at the C3 position. nih.govnih.gov These substituents are essential for establishing the precise non-covalent interactions required to bind to the specific molecular target, which for Ezetimibe is the Niemann-Pick C1-Like 1 (NPC1L1) protein. youtube.comwikipedia.org The stereochemistry at these positions is also vital for correct orientation within the binding site.
The development of azetidinone-based inhibitors often follows a "bioisosteric replacement" strategy, where different functional groups are swapped to improve affinity and pharmacokinetic properties while maintaining the core binding interactions. The table below illustrates how different substitutions on the azetidinone scaffold can influence enzyme inhibition, drawing from general principles and specific examples like cholesterol absorption inhibitors and elastase inhibitors. nih.govnih.gov
| Position | Substituent Type | Example Group(s) | Influence on Enzyme Binding | Target Enzyme Class Example |
|---|---|---|---|---|
| N1 | Aryl Group | -Phenyl, -Fluorophenyl, -Hydroxyphenyl | Provides hydrophobic interactions (π-π stacking) and can be functionalized (e.g., with -OH) for specific hydrogen bonding. nih.govnih.gov | Serine Proteases (e.g., Elastase), Cholesterol Absorption Targets nih.govwikipedia.org |
| C4 | Aryl Group | -Hydroxyphenyl | Critical for anchoring the molecule in the binding site through hydrogen bonds and hydrophobic interactions. Stereochemistry is crucial. nih.gov | Cholesterol Absorption Targets (e.g., NPC1L1) wikipedia.org |
| C3 | Side Chain | -Alkyl, -Hydroxypropyl | Occupies specific sub-pockets within the enzyme active site to enhance affinity and selectivity. nih.gov | Cholesterol Absorption Targets, Bacterial Transpeptidases |
| C3 | Acylamino Side Chain | -Aminothiazolyl acetamido | Essential for broad-spectrum antibacterial activity by mimicking the natural peptide substrate of penicillin-binding proteins. nih.gov | Bacterial Transpeptidases (PBPs) |
Mechanistic Aspects of Covalent and Non-Covalent Enzyme Interactions with Azetidinone Derivatives
Azetidinone derivatives can inhibit enzymes through two primary modes of interaction: covalent and non-covalent binding. The final mechanism is dictated by the inhibitor's structure and the specific topology and residues of the enzyme's active site.
Covalent Interactions
Covalent inhibition is a hallmark of many biologically active β-lactams. youtube.com This process is typically a multi-step mechanism: nih.govyoutube.com
Initial Non-covalent Binding: The inhibitor first binds reversibly to the enzyme's active site, forming a non-covalent enzyme-inhibitor complex (E·I). This initial association is driven by forces such as hydrogen bonding and hydrophobic interactions. nih.gov
Nucleophilic Attack: The strained β-lactam ring positions the electrophilic carbonyl carbon near a nucleophilic amino acid residue (commonly serine, cysteine, or threonine) in the active site. The nucleophile attacks the carbonyl carbon.
Ring Opening and Acylation: This attack leads to the opening of the four-membered ring and the formation of a stable, covalent acyl-enzyme intermediate. This process effectively inactivates the enzyme. nih.gov
This type of inactivation is often referred to as mechanism-based or "suicide" inhibition because the enzyme's own catalytic mechanism is co-opted to trigger the inhibitory event. nih.gov Functionalized N-aryl azetidinones have been shown to operate via this mechanism to inactivate human leukocyte elastase. nih.gov The rate of this covalent modification is a key determinant of the inhibitor's potency. youtube.com
Non-Covalent Interactions
While covalent bond formation is often the ultimate inhibitory step, the initial and often sustained binding is mediated by a network of non-covalent interactions. amanote.com In some cases, particularly where the β-lactam is less reactive or a nucleophile is not suitably positioned, these non-covalent interactions are the sole basis for inhibition. Key non-covalent forces include:
Hydrogen Bonding: This is a critical interaction for specificity. The carbonyl oxygen of the β-lactam ring is a potent hydrogen bond acceptor. For This compound , the para-hydroxyl group on the N-phenyl ring provides a crucial site for hydrogen bonding with polar residues or backbone amides in the enzyme active site. nih.gov
Hydrophobic and Aromatic Interactions: The phenyl ring of the N1-substituent can fit into hydrophobic pockets of the enzyme. It can also participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan, significantly contributing to binding affinity.
The cholesterol absorption inhibitor Ezetimibe is a prominent example where non-covalent interactions are paramount. It binds with high affinity to the NPC1L1 protein, physically blocking cholesterol uptake without forming a covalent bond. wikipedia.org The distinct substituents on its azetidinone core are perfectly arranged to maximize these non-covalent contacts. nih.gov
| Characteristic | Covalent Inhibition | Non-Covalent Inhibition |
|---|---|---|
| Binding Reversibility | Generally irreversible or very slowly reversible. nih.gov | Reversible. |
| Key Molecular Feature | Electrophilic "warhead" (e.g., strained β-lactam ring). nih.gov | Pharmacophore with optimized H-bond donors/acceptors and hydrophobic groups. |
| Mechanism | Formation of a stable chemical bond with an enzyme residue (e.g., Ser, Cys). nih.gov | Binding through hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. amanote.com |
| Duration of Action | Can be prolonged, often lasting until new enzyme is synthesized. youtube.com | Dependent on inhibitor concentration and binding affinity (Kd or Ki). |
| Example Target Class | Serine Proteases (e.g., β-lactamases, elastases). nih.govnih.gov | Transporters (e.g., NPC1L1), many kinases, and receptors. wikipedia.org |
Q & A
Q. What are the common synthetic routes for 1-(4-Hydroxyphenyl)azetidin-2-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves cyclization or condensation reactions. For example, azetidin-2-one derivatives can be synthesized via gold-catalyzed reactions or Claisen-Schmidt condensations. In one approach, aryl aldehydes are reacted with ketones under basic conditions to form α,β-unsaturated ketones, followed by cyclization (e.g., using NH₄OAc as a nitrogen source). Optimization factors include:
- Catalyst selection : Gold(I) catalysts improve cyclization efficiency for strained rings .
- Temperature : Reactions often proceed at 80–100°C to balance yield and by-product formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
Q. How is this compound characterized post-synthesis, and what analytical techniques are most effective?
Methodological Answer: Characterization involves a combination of spectral and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the azetidin-2-one ring protons appear as distinct multiplets at δ 3.5–4.5 ppm .
- Infrared (IR) Spectroscopy : Stretching frequencies for the β-lactam carbonyl (C=O) are observed at ~1750 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ at m/z 190.1 for C₉H₉NO₂).
Critical Tip : Use reverse-phase HPLC (C18 column, methanol/water mobile phase) to assess purity, especially for enantiomeric excess in stereospecific derivatives .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of azetidin-2-one derivatives, and what methods ensure diastereoselective synthesis?
Methodological Answer: The β-lactam ring’s stereochemistry is critical for pharmacological activity. For example, in ezetimibe (a related drug), the (3R,4S) configuration enhances cholesterol absorption inhibition . Diastereoselective synthesis can be achieved via:
- Chiral Auxiliaries : Use of (S)-proline derivatives to induce asymmetry during cyclization .
- Enzymatic Bioreduction : Whole-cell biocatalysts (e.g., Rhodococcus fascians) selectively reduce ketones to alcohols with >95% diastereomeric excess .
Data Contradiction Note : Some studies report conflicting bioactivity data due to uncharacterized stereoisomers. Resolution requires chiral chromatography (e.g., using cellulose-based columns) .
Q. How can researchers resolve contradictions in reported pharmacological activities of azetidin-2-one derivatives?
Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:
Standardize Assays : Use identical cell lines (e.g., Caco-2 for intestinal absorption studies) and control for pH/temperature .
By-Product Analysis : Employ LC-MS to identify impurities (e.g., hydrolyzed β-lactam derivatives) that may skew activity data .
Comparative Studies : Replicate key experiments (e.g., enzymatic vs. chemical synthesis routes) to isolate stereochemical effects .
Example : Ezetimibe synthesized via enzymatic bioreduction showed 20% higher potency than chemically synthesized batches due to reduced racemization .
Q. What strategies improve the stability of this compound under biological conditions?
Methodological Answer: The compound’s β-lactam ring is prone to hydrolysis in acidic environments. Stabilization methods include:
Q. How are computational methods applied to predict the pharmacokinetics of azetidin-2-one derivatives?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and QSAR models predict binding affinity to targets like NPC1L1 (ezetimibe’s target). Key steps:
Ligand Preparation : Optimize 3D structures using Gaussian09 at the B3LYP/6-31G* level.
Target Modeling : Homology model NPC1L1 if crystallographic data is unavailable.
Validation : Compare predicted IC₅₀ values with in vitro assays to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
